molecular formula C3H8N2 B1197363 Allylhydrazine CAS No. 7422-78-8

Allylhydrazine

Cat. No.: B1197363
CAS No.: 7422-78-8
M. Wt: 72.11 g/mol
InChI Key: ZTILHLWDFSMCLZ-UHFFFAOYSA-N
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Description

Allylhydrazine, also known as 2-propenylhydrazine, is an organic compound with the molecular formula C₃H₈N₂. It is a derivative of hydrazine where one of the hydrogen atoms is replaced by an allyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agricultural chemistry .

Safety and Hazards

Allylhydrazine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Allylhydrazine has been used in research for imaging reactive oxygen species in vivo . This suggests potential future applications in molecular imaging by ultrasound, given ultrasound’s ability to detect small increments above the gas saturation limit, its spatial resolution, and widespread clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for synthesizing allylhydrazine involves the allylation of hydrazine hydrate with allyl halides, such as allyl bromide or allyl chloride. This reaction typically yields a mixture of mono- and diallyl hydrazines . The reaction can be represented as follows: [ \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHNH}_2 + \text{HBr} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using protective group strategies. For instance, starting with tri-Boc-hydrazine (tert-butoxycarbonyl hydrazine) can improve the selectivity and yield of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of allylhydrazine involves its ability to undergo oxidation and substitution reactions. In the presence of radical oxidants, this compound is converted into nitrogen gas and propylene, which can be detected using ultrasound imaging . This property makes it useful for imaging oxidative stress in biological tissues.

Comparison with Similar Compounds

Uniqueness: Allylhydrazine is unique due to its allyl group, which allows it to participate in a wide range of chemical reactions, including oxidation and substitution. This makes it a versatile compound in organic synthesis and other applications .

Properties

IUPAC Name

prop-2-enylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c1-2-3-5-4/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTILHLWDFSMCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52207-83-7 (hydrochloride)
Record name Allylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043820
Record name Allylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7422-78-8
Record name Allylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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